molecular formula C25H27NO12S B2447241 [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE CAS No. 1093230-07-9

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE

Cat. No.: B2447241
CAS No.: 1093230-07-9
M. Wt: 565.55
InChI Key: WAEKSZJQJUDRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO12S/c1-12(27)33-9-21-22(34-13(2)28)23(35-14(3)29)24(36-15(4)30)25(38-21)37-17-5-6-18(20(32)8-17)19(31)7-16-10-39-11-26-16/h5-6,8,10-11,21-25,32H,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEKSZJQJUDRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C=C2)C(=O)CC3=CSC=N3)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core oxan-2-yl structure, followed by the introduction of the thiazol-4-yl group through acetylation reactions. The final steps involve the acetylation of hydroxyl groups to form the triacetyloxy moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The thiazol-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The thiazol-4-yl group plays a crucial role in these interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresol is a simpler aromatic compound with hydroxyl and methyl groups.

    tert-Butyl carbamate: This compound features a carbamate group and is used in various synthetic applications.

Uniqueness

The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE lies in its multi-functional structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N1O10S1C_{21}H_{25}N_{1}O_{10}S_{1} with a molecular weight of approximately 485.49 g/mol. The compound features multiple acetyloxy groups and a thiazole moiety, which are significant for its biological interactions.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance:

  • HeLa Cells : Compounds with similar structural motifs have shown IC50 values ranging from 29 µM to 73 µM against HeLa cells, indicating significant cytotoxic potential .
  • MCF-7 Cells : The same studies highlighted varying degrees of cytotoxicity in MCF-7 cells, with some derivatives exhibiting promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The following factors are critical in determining the biological activity of this compound:

  • Acetyloxy Groups : These groups may enhance lipophilicity and facilitate cellular uptake.
  • Thiazole Moiety : This structural feature is associated with increased antimicrobial and anticancer properties.
  • Hydroxyl Groups : The presence of hydroxyl groups can enhance hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.

Case Study 1: Synthesis and Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of thiazole-containing compounds and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The findings indicated that modifications to the thiazole ring significantly affected cytotoxic potency .

CompoundCell LineIC50 (µM)
3dHeLa29
3bMCF-773

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial effects of thiazole derivatives. The results showed that certain derivatives exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could enhance the antimicrobial activity of this compound .

Q & A

Q. How can researchers optimize the synthesis of [Compound] given its complex acetylated and thiazole-containing structure?

Methodological Answer:

  • Stepwise Synthesis : Break down the molecule into modular components (e.g., oxane core, thiazole-acetylphenol side chain). Use orthogonal protecting groups (e.g., acetyl for hydroxyls) to prevent unwanted side reactions .
  • Coupling Strategies : Employ Mitsunobu or Ullmann coupling for phenolic ether linkages (e.g., connecting the oxane core to the thiazole-phenol moiety). Validate regioselectivity via LC-MS and 1^1H NMR .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate intermediates .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of [Compound]?

Methodological Answer:

  • Stereochemical Confirmation : Use 1^1H-1^1H COSY and NOESY NMR to resolve axial/equatorial substituents on the oxane ring. Compare experimental optical rotation with computational predictions (e.g., DFT) .
  • Purity Assessment : Quantify residual solvents and byproducts via GC-MS. For acetyl group quantification, use 13^{13}C NMR or hydrolysis followed by titration .
  • Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS to confirm molecular weight (±2 ppm tolerance) .

Q. How should researchers evaluate the hydrolytic stability of [Compound] under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Identify hydrolysis products (e.g., free hydroxyls, thiazole-acetic acid) using LC-MS/MS .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using pseudo-first-order kinetics. Compare degradation rates in acidic (pH 2.0) and basic (pH 9.0) buffers to assess pH sensitivity .

Advanced Research Questions

Q. How can regiochemical control be achieved during the acetylation of the oxane core’s hydroxyl groups?

Methodological Answer:

  • Protecting Group Strategy : Use TEMPO-mediated selective oxidation to differentiate primary vs. secondary hydroxyls. Acetylate primary hydroxyls first, then deprotect secondary sites for further modification .
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl2_2) to direct acetylation to equatorial positions. Validate regiochemistry via 1^1H NMR coupling constants (e.g., J=35J = 3-5 Hz for axial protons) .

Q. What methodologies are suitable for resolving contradictions in stereochemical assignments for [Compound]?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve absolute configuration. Compare with predicted stereochemistry from synthetic pathways .
  • Chiral Chromatography : Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to separate enantiomers. Validate purity with circular dichroism (CD) spectroscopy .

Q. How can researchers design assays to study the biological activity of [Compound] given its structural similarity to thiazole-containing antibiotics?

Methodological Answer:

  • Target Identification : Perform molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG ≤ -8 kcal/mol) .
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls (e.g., ciprofloxacin) and assess synergy with β-lactams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.